3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, a hydroxy group on the benzothiophene ring, and a carboxamide functional group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an aryl halide under palladium-catalyzed conditions.
Introduction of Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of Carboxamide: The final step involves the formation of the carboxamide group through an amide coupling reaction between the benzothiophene derivative and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of benzothiophene ketone or aldehyde derivatives.
Reduction: Formation of benzothiophene amine derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Materials Science: The compound’s trifluoromethyl group imparts unique electronic properties, making it useful in the development of advanced materials.
Biological Research: It is used as a probe in biochemical studies to understand the interactions of benzothiophene derivatives with biological targets.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The hydroxy and carboxamide groups can form hydrogen bonds with target molecules, further stabilizing the interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
- N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-hydroxy-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide stands out due to its benzothiophene core, which imparts unique electronic and steric properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
115690-70-5 |
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Molecular Formula |
C16H10F3NO2S |
Molecular Weight |
337.3 |
Purity |
95 |
Origin of Product |
United States |
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